![molecular formula C14H20SSi2 B1281110 2,5-Bis[(trimethylsilyl)ethynyl]thiophen CAS No. 79109-69-6](/img/structure/B1281110.png)
2,5-Bis[(trimethylsilyl)ethynyl]thiophen
Übersicht
Beschreibung
2,5-Bis[(trimethylsilyl)ethynyl]thiophene is an organic compound characterized by the presence of thiophene and trimethylsilyl-substituted ethynyl groups. This compound is notable for its unique structural features, which include a thiophene ring substituted at the 2 and 5 positions with ethynyl groups that are further modified with trimethylsilyl groups. The molecular formula of this compound is C14H20SSi2, and it has a molecular weight of 276.54 g/mol .
Wissenschaftliche Forschungsanwendungen
2,5-Bis[(trimethylsilyl)ethynyl]thiophene has a wide range of applications in scientific research:
Organic Electronics: It is used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its electronic properties.
Polymer Chemistry: The compound serves as a monomer for the synthesis of conjugated polymers, which are used in various optoelectronic devices.
Material Science: It is employed in the development of high-performance materials with specific electronic and optical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis[(trimethylsilyl)ethynyl]thiophene typically involves the reaction of thiophene with trimethylsilylethynyl chloride. The reaction proceeds under inert atmosphere conditions, often using a base such as potassium carbonate to facilitate the substitution reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for 2,5-Bis[(trimethylsilyl)ethynyl]thiophene are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Bis[(trimethylsilyl)ethynyl]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like fluoride ions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Tetrabutylammonium fluoride is often used to remove trimethylsilyl groups.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Ethynyl-substituted thiophene derivatives.
Wirkmechanismus
The mechanism of action of 2,5-Bis[(trimethylsilyl)ethynyl]thiophene in its applications is primarily related to its ability to participate in π-conjugation. The ethynyl groups facilitate electron delocalization, enhancing the electronic properties of the materials it is incorporated into. This π-conjugation is crucial for the compound’s role in organic electronics and optoelectronic devices .
Vergleich Mit ähnlichen Verbindungen
- 2,5-Bis[(trimethylsilyl)ethynyl]benzene
- 2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene
- 2,5-Bis[(trimethylsilyl)ethynyl]pyrrole
Comparison: 2,5-Bis[(trimethylsilyl)ethynyl]thiophene is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its benzene and pyrrole analogs. The thiophene ring enhances the compound’s stability and electronic characteristics, making it particularly suitable for applications in organic electronics .
Eigenschaften
IUPAC Name |
trimethyl-[2-[5-(2-trimethylsilylethynyl)thiophen-2-yl]ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20SSi2/c1-16(2,3)11-9-13-7-8-14(15-13)10-12-17(4,5)6/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPGDWBCCYLGCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(S1)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20SSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


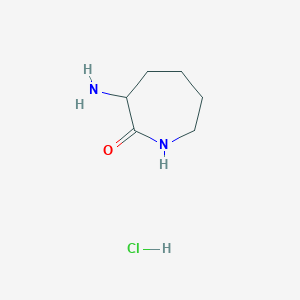
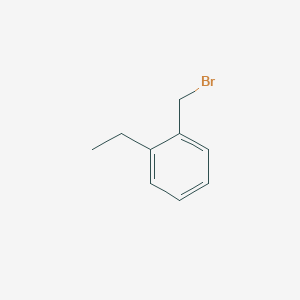

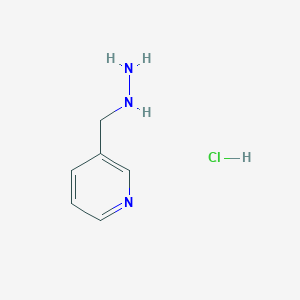
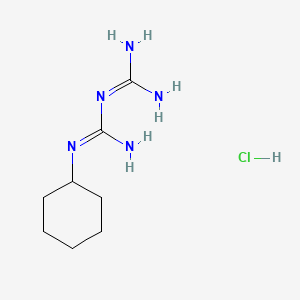
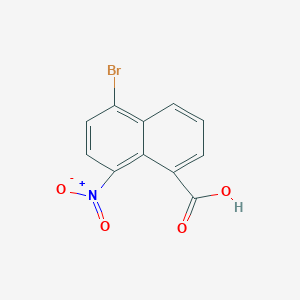
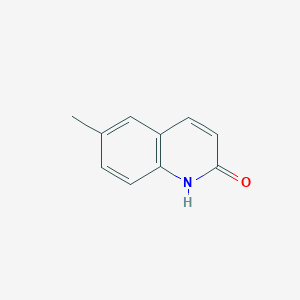
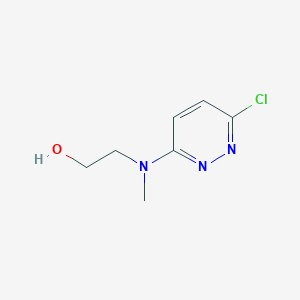
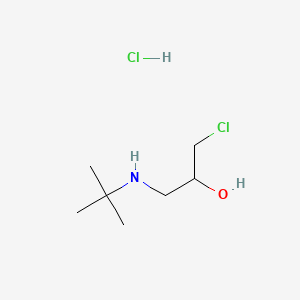
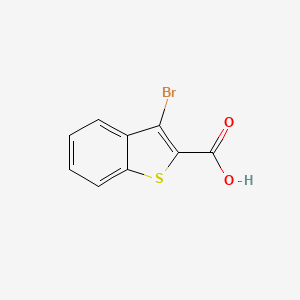
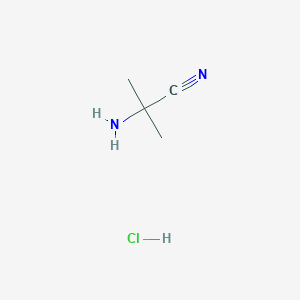


![2-Bromothieno[3,2-b]thiophene](/img/structure/B1281055.png)
